molecular formula C11H12ClN3O3 B3142184 Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate CAS No. 500011-88-1

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

Cat. No.: B3142184
CAS No.: 500011-88-1
M. Wt: 269.68 g/mol
InChI Key: GWGIBEMOOVJUPI-UHFFFAOYSA-N
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Description

Crystallographic Data

Parameter Value
Crystal system Orthorhombic
Space group Pbca
Unit cell dimensions a = 15.488 Å, b = 10.009 Å, c = 16.249 Å
β angle 90.581°
Volume 2518.9 ų
Z 8
Radiation type Mo Kα

The chloropyridine moiety contributes to the compound’s electrophilicity, enhancing its reactivity in substitution reactions. The ester group at position 3 provides a handle for further functionalization, a feature exploited in agrochemical synthesis.

Historical Development of Pyrazolidine-Dione Derivatives in Medicinal Chemistry

Pyrazolidine-dione derivatives have historically been explored for their pharmacological potential, including anti-inflammatory and antimicrobial activities. While this compound itself is primarily an agrochemical intermediate, its structural framework aligns with medicinal chemistry motifs. Advances in synthetic methodologies, such as those disclosed in recent patents, have enabled scalable production of pyrazolidinone derivatives. For example, the use of silver catalysts (e.g., Ag(PPh₃)₃NO₃) and dialkyl maleates (e.g., diethyl maleate) under mild conditions (25–30°C) achieves yields exceeding 80% with high purity (96–97%). These innovations reflect broader trends in optimizing heterocyclic synthesis for drug discovery pipelines.

Literature Review of Chloropyridine-Containing Bioactive Compounds

Chloropyridine derivatives are ubiquitous in bioactive molecules due to the chlorine atom’s ability to modulate electronic properties and enhance binding affinity. For instance, 3-chloropyridin-2-amine, a synthetic by-product, shares structural similarities with the title compound and serves as a precursor in nucleophilic substitution reactions. The 3-chloropyridinyl group in this compound likely contributes to its bioactivity by interacting with biological targets through halogen bonding or π-stacking interactions. Comparative studies of chloropyridine-containing insecticides highlight the role of chlorine in improving lipophilicity and environmental stability, traits critical for agrochemical efficacy.

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIBEMOOVJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179032
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
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Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500011-88-1
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500011-88-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrazolidinecarboxylic acid, 2-(3-chloro-2-pyridinyl)-5-oxo-, ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate typically involves the reaction of 2-chloro-3-hydrazinylpyridine with diethyl maleate in ethanol. The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazolidine ring.

    Reduction: Reduced forms of the pyrazolidine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound containing pyridine and pyrazolidine rings, with potential applications across agriculture, medicine, and chemical research.

Scientific Research Applications

This compound is utilized as an intermediate in synthesizing other heterocyclic compounds. It is also investigated for its potential fungicidal and insecticidal activities. Furthermore, it is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in developing agrochemicals and pharmaceuticals.

This compound exhibits potential as an antimicrobial agent, effective against various bacterial strains. Preliminary data suggest it may reduce inflammation in vitro, but further studies are needed to confirm these effects in vivo. It has also been investigated for its potential as a fungicide and insecticide in agriculture, demonstrating effectiveness against certain pests and fungal pathogens . As a maleate insecticide, it can be synthesized from ethyl 3-[2-(3,4-dichlorophenoxy) pyridin-3-yl] .

Chemical Reactions

This compound can undergo oxidation to form corresponding oxo derivatives, reduction to yield different reduced forms, and substitution where the chlorine atom in the pyridine ring can be substituted with other nucleophiles. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols in the presence of a base for substitution.

Physicochemical Properties

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate include derivatives with modified pyridine, pyrazole, and substituent groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological/Industrial Relevance References
This compound C₁₁H₁₂ClN₃O₃ Envelope pyrazolidine ring; N–H⋯O hydrogen-bonded dimers Insecticide intermediate (chlorantraniliprole)
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate C₁₁H₁₁BrClN₃O₂ Brominated pyrazole ring; dihydro structure Precursor for halogenated insecticides
3-Bromo-N-(4-chloro-2-methyl-6-((2,4,4-trimethylpentan-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2a) C₂₄H₂₈BrCl₂N₅O₂ Brominated pyrazole; bulky carbamoyl substituent Enhanced insecticidal activity
3-Chloropyridin-2-amine C₅H₅ClN₂ Pyridine-amine backbone; Cl⋯Cl interactions (3.278 Å) By-product in synthesis; limited bioactivity
Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate C₃₉H₃₃ClN₆O₇ Complex polycyclic structure; nitro and indole groups Unknown (structural complexity limits use)

Key Findings

Structural Modifications and Reactivity :

  • Bromination at the pyrazole ring (e.g., Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) enhances electrophilicity, making it reactive for cross-coupling reactions in pesticide synthesis .
  • Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in compound 2a ) improve binding affinity to insecticidal targets .

Hydrogen Bonding and Crystal Packing :

  • The parent compound’s N–H⋯O hydrogen bonds (Table 1) contrast with Cl⋯Cl interactions in 3-chloropyridin-2-amine, which form cyclic dimers but lack bioactivity .

Synthetic Yields and Practicality :

  • Derivatives like 2a and 2u (from ) show lower yields (40–55%) due to steric hindrance, whereas the parent compound is synthesized efficiently (75% yield) .

Biological Activity :

  • Brominated analogs exhibit higher insecticidal potency than the parent compound, likely due to enhanced halogen bonding with target receptors .

Biological Activity

Overview

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of agriculture and medicine. Its structure incorporates both pyridine and pyrazolidine rings, which contribute to its unique properties and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure

The compound's chemical formula is C11H12ClN3O3C_{11}H_{12}ClN_{3}O_{3}, with a molecular weight of approximately 269.68 g/mol. The presence of the chloropyridine moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The detailed pathways and specific targets are still under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, effective against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation in vitro, although further studies are required to confirm these effects in vivo.
  • Fungicidal and Insecticidal Properties : The compound has been investigated for its potential use in agriculture as a fungicide and insecticide, demonstrating effectiveness against certain pests and fungal pathogens.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylateContains bromine instead of oxo groupSimilar antimicrobial properties
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideContains trifluoromethyl groupEnhanced anti-inflammatory activity

This compound stands out due to its specific combination of functional groups that confer distinct biological properties not observed in other compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A research study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
  • In Vivo Anti-inflammatory Study : An animal model study indicated that administration of this compound resulted in reduced markers of inflammation, suggesting its viability as an anti-inflammatory treatment.

Q & A

Q. What established synthetic routes are used to prepare Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate?

The compound is synthesized via hydrazine intermediate reactions. A common method involves reacting ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate with HBr to form a hydrobromide salt intermediate, which is further processed to yield the target compound . Another route includes hydrolysis of 3-halo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester using sodium hydroxide in methanol, followed by acidification to isolate the product .

Q. What crystallographic methods are employed to determine its molecular and crystal structure?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 15.488 Å, b = 10.009 Å, c = 16.249 Å, and Z = 7. Data collection is performed using an Enraf–Nonius CAD-4 diffractometer, and refinement employs SHELXL-97 software. The five-membered pyrazolidine ring adopts an envelope conformation, and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Q. How is this compound utilized in pesticide research?

It serves as a key intermediate in synthesizing chlorantraniliprole, a potent insecticide. The pyridine and pyrazolidine moieties are critical for binding to insect ryanodine receptors, enabling selective toxicity .

Advanced Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R factors) be resolved?

Discrepancies often arise from absorption effects or incomplete data. Use absorption correction methods (e.g., multi-scan via SADABS) and validate refinement with tools like SHELXL’s TWIN and BASF commands for twinned data. Cross-validate hydrogen atom placement using Fourier difference maps and constraints .

Q. What intermolecular interactions stabilize the crystal structure, and how do they influence stability?

The crystal lattice is stabilized by:

  • N–H⋯O hydrogen bonds (2.82–2.94 Å), forming centrosymmetric dimers.
  • Cl⋯Cl interactions (3.278 Å), contributing to packing efficiency .
    These interactions reduce molecular mobility, enhancing thermal stability, as evidenced by melting points >200°C .

Q. How can diastereoselective synthesis challenges be addressed for related pyrazolidine derivatives?

Diastereoselectivity is achieved via:

  • Chiral auxiliary-mediated synthesis : Use enantiopure precursors (e.g., dimethyl glutamate hydrochlorides) to control stereochemistry .
  • Optimized reaction conditions : Low temperatures (−20°C) and polar aprotic solvents (e.g., DMF) minimize racemization .
    Validate stereochemical outcomes via NOESY NMR or SC-XRD .

Q. What analytical strategies are recommended for characterizing synthetic by-products (e.g., 3-chloropyridin-2-amine)?

  • SC-XRD : Identify hydrogen-bonded dimers (e.g., N–H⋯N interactions in 3-chloropyridin-2-amine) .
  • HPLC-MS : Monitor reaction progress and isolate impurities using reverse-phase C18 columns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

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